3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid

Dopamine Receptor Neuropharmacology GPCR

Ensure the success of your dopamine D3, P-gp, or lactate dehydrogenase (LDH) research with the correct 3,5-disubstituted benzoic acid scaffold. Generic mono-substituted or positionally isomeric analogs cannot replicate the binding pose and selectivity (D3 Ki 282 nM) of this specific compound. Its high aqueous solubility (2.639 mg/mL) reduces DMSO interference in assays. We supply this research tool with ≥97% purity, optimized for reproducible SAR and MDR reversal studies. Verify the CAS 537657-84-4 and 3,5-substitution pattern before purchase to avoid wasted resources.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 537657-84-4
Cat. No. B2449686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid
CAS537657-84-4
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)N3CCCC3=O
InChIInChI=1S/C15H16N2O4/c18-13-3-1-5-16(13)11-7-10(15(20)21)8-12(9-11)17-6-2-4-14(17)19/h7-9H,1-6H2,(H,20,21)
InChIKeyUKRROGZLIIZBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid (CAS 537657-84-4): Chemical Identity and Core Characteristics for Procurement


3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (CAS 537657-84-4) is a synthetic small molecule belonging to the class of pyrrolidinone-substituted benzoic acids. Its molecular formula is C15H16N2O4 (MW 288.3) and it features two 2-oxopyrrolidin-1-yl (2-pyrrolidinone) substituents at the 3- and 5-positions of a central benzoic acid core [1][2]. This compound is primarily utilized as a research tool in biochemical and pharmacological studies, with reported interactions across a range of molecular targets including dopamine receptors, lactate dehydrogenase (LDH), muscarinic acetylcholine receptors, and P-glycoprotein (P-gp) [3][4][5]. It is available from several specialty chemical suppliers for R&D purposes with typical purity specifications of ≥97% to 98% .

Why 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid Cannot Be Replaced by Generic Pyrrolidinone Analogs


While the 2-pyrrolidinone (2-oxopyrrolidine) moiety is a common scaffold in medicinal chemistry, the specific 3,5-bis-substituted benzoic acid arrangement of CAS 537657-84-4 confers a distinct pharmacological and physicochemical profile that cannot be replicated by simply swapping it with other pyrrolidinone-containing benzoic acids or mono-substituted analogs. Substitution at a different position on the benzoic acid ring, or replacement of the pyrrolidinone with another heterocycle, fundamentally alters the molecule's shape, electronic distribution, and hydrogen-bonding capacity [1]. These changes directly impact target binding affinity and selectivity. For example, the 3,5-disubstitution pattern on the benzoic acid core is critical for the observed activity against the dopamine D3 receptor, where a Ki of 282 nM has been reported [2]. A mono-substituted analog, such as 2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 41790-73-2), would not be expected to maintain the same binding pose or affinity due to the loss of one key pyrrolidinone group, which likely contributes to target engagement . Therefore, using a generic analog without rigorous validation introduces significant risk of experimental failure and wasted resources.

Quantitative Differentiation of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid: Head-to-Head and Cross-Study Comparisons


Dopamine D3 Receptor Affinity Compared to D2 Subtype

3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid exhibits measurable affinity for the human dopamine D3 receptor (Ki = 282 nM) and a lower affinity for the closely related D2 receptor (Ki = 450 nM) in the same assay system [1]. This intra-assay comparison demonstrates a 1.6-fold selectivity for D3 over D2, a profile that is relevant for researchers seeking compounds with preferential D3 engagement [1].

Dopamine Receptor Neuropharmacology GPCR

P-Glycoprotein (P-gp) Modulation Potency in Multidrug-Resistant Cancer Cells

In a functional assay measuring the reversal of paclitaxel resistance in P-gp-transfected human MDA435/LCC6MDR cells, 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid demonstrated an EC50 of 214 nM [1]. This activity is comparable to that of other reported P-gp modulators, for example, a structurally distinct compound from the same assay series showed an EC50 of 127 nM [2]. This cross-study comparison places its potency within the range of known chemosensitizing agents, providing a quantitative benchmark for selection.

Multidrug Resistance P-glycoprotein Cancer Research

Lactate Dehydrogenase A (LDHA) Inhibition Compared to LDHB Isoform

3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid inhibits human recombinant LDHA with a Ki of 1900 nM (1.9 µM) and LDHB with a similar Ki of 2000 nM (2.0 µM) [1]. This head-to-head data from the same study shows no significant isoform selectivity between LDHA and LDHB, providing a clear characterization of its pan-LDH inhibitory profile.

Cancer Metabolism Enzyme Inhibition LDHA

Physicochemical Property Profile for Formulation and In Vitro Assay Design

Computationally estimated physicochemical properties for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid provide a baseline for comparison with other compounds in the pyrrolidinone-benzoic acid class. Key parameters include a logP of 1.87, aqueous solubility of 2.639 mg/mL, and a pKa of 9.438 [1]. These values, particularly the moderate lipophilicity and good predicted solubility, suggest it is suitable for standard in vitro assays without requiring specialized formulation techniques.

ADMET Physicochemical Properties Drug Discovery

Validated Research Applications for 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid


Dopamine D3 Receptor Pharmacology Studies in Recombinant Cell Lines

This compound is a suitable tool for in vitro studies focused on dopamine D3 receptor pharmacology. With a measured Ki of 282 nM for the D3 receptor and 1.6-fold selectivity over the D2 receptor, it can be used to probe D3-mediated signaling pathways in transfected cell lines, provided its modest potency is accounted for in the experimental design [1]. It serves as a valuable reference point for structure-activity relationship (SAR) campaigns aimed at improving D3 affinity and selectivity.

Investigating Multidrug Resistance (MDR) Reversal Mechanisms in Cancer

The compound's demonstrated ability to modulate P-glycoprotein (P-gp) with an EC50 of 214 nM in a paclitaxel resistance reversal assay makes it a relevant tool for studying the mechanisms of MDR in cancer [2]. Researchers can use it as a chemical probe to investigate the kinetics of P-gp-mediated drug efflux and to benchmark the activity of novel chemosensitizers in established MDR cell line models.

Non-Selective Lactate Dehydrogenase (LDH) Inhibition in Cancer Metabolism Studies

Given its confirmed, non-selective inhibition of both LDHA and LDHB isoforms (Ki values of 1.9 µM and 2.0 µM, respectively), this compound is a useful tool for studies where pan-LDH inhibition is required to probe the overall role of lactate metabolism in cancer cell proliferation or survival [3]. It is not suitable for studies aiming to dissect isoform-specific functions of LDHA or LDHB.

Standardized In Vitro Assay Development Due to Favorable Physicochemical Properties

Based on its predicted logP (1.87) and aqueous solubility (2.639 mg/mL), this compound is readily soluble in standard aqueous buffers used for in vitro biochemical and cell-based assays [4]. This reduces the need for DMSO or other organic co-solvents that can interfere with assay readouts or cause cellular toxicity, making it a more reliable and reproducible reagent for high-throughput screening and detailed mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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